molecular formula C17H16N4OS B15087920 5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-05-5

5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087920
CAS No.: 478257-05-5
M. Wt: 324.4 g/mol
InChI Key: TZEVOYZRGQIVGA-WOJGMQOQSA-N
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Description

5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

The synthesis of 5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with 4-methylbenzylideneamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. Its anticancer properties may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds to 5-(2-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 5-(2-Methoxyphenyl)-4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents that confer distinct properties and potential applications.

Properties

CAS No.

478257-05-5

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-7-9-13(10-8-12)11-18-21-16(19-20-17(21)23)14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

TZEVOYZRGQIVGA-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

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